Heptyl 1h-indol-3-ylacetate
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Overview
Description
Heptyl 1h-indol-3-ylacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with heptanol. This reaction can be catalyzed by sulfuric acid in an organic solvent such as ethanol. The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
Heptyl 1h-indol-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include heptyl 1h-indol-3-ylacetone, heptyl 1h-indol-3-ylmethanol, and various substituted indole derivatives .
Scientific Research Applications
Heptyl 1h-indol-3-ylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Heptyl 1h-indol-3-ylacetate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The compound can also interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
1h-indol-3-ylacetic acid: A precursor in the synthesis of Heptyl 1h-indol-3-ylacetate, known for its role as a plant hormone.
Ethyl 1h-indol-3-ylacetate: Similar in structure but with an ethyl group instead of a heptyl group, used in fragrance and flavor industries.
Methyl 1h-indol-3-ylacetate: Another similar compound with a methyl group, also used in fragrances.
Uniqueness
This compound is unique due to its longer heptyl chain, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .
Properties
CAS No. |
2122-72-7 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
heptyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3 |
InChI Key |
OXPKWHXCMHDEON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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